Cas no 1805027-08-0 (1-Bromo-2-ethyl-3-fluoro-4-nitrobenzene)

1-Bromo-2-ethyl-3-fluoro-4-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-2-ethyl-3-fluoro-4-nitrobenzene
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- Inchi: 1S/C8H7BrFNO2/c1-2-5-6(9)3-4-7(8(5)10)11(12)13/h3-4H,2H2,1H3
- InChI Key: GSFXMWXIYXSKEQ-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1CC)F)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 197
- XLogP3: 3.3
- Topological Polar Surface Area: 45.8
1-Bromo-2-ethyl-3-fluoro-4-nitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010000625-1g |
1-Bromo-2-ethyl-3-fluoro-4-nitrobenzene |
1805027-08-0 | 97% | 1g |
1,490.00 USD | 2021-07-06 | |
Alichem | A010000625-500mg |
1-Bromo-2-ethyl-3-fluoro-4-nitrobenzene |
1805027-08-0 | 97% | 500mg |
847.60 USD | 2021-07-06 | |
Alichem | A010000625-250mg |
1-Bromo-2-ethyl-3-fluoro-4-nitrobenzene |
1805027-08-0 | 97% | 250mg |
480.00 USD | 2021-07-06 |
1-Bromo-2-ethyl-3-fluoro-4-nitrobenzene Related Literature
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
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Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
Additional information on 1-Bromo-2-ethyl-3-fluoro-4-nitrobenzene
Comprehensive Overview of 1-Bromo-2-ethyl-3-fluoro-4-nitrobenzene (CAS No. 1805027-08-0)
1-Bromo-2-ethyl-3-fluoro-4-nitrobenzene (CAS No. 1805027-08-0) is a halogenated aromatic compound with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its bromine, ethyl, fluoro, and nitro functional groups, is widely utilized as a key intermediate in organic synthesis. Its unique structural features make it valuable for constructing complex molecules, particularly in the development of novel therapeutics and specialty chemicals.
The growing interest in halogenated benzene derivatives like 1-Bromo-2-ethyl-3-fluoro-4-nitrobenzene stems from their versatility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. Researchers frequently search for "synthesis of brominated nitrobenzenes" or "applications of fluoro-nitrobenzene derivatives," highlighting the compound's relevance in modern chemistry. Its electron-withdrawing properties, imparted by the nitro and fluoro groups, enhance its reactivity in nucleophilic substitution reactions, a topic often explored in academic and industrial settings.
In the context of sustainability, 1-Bromo-2-ethyl-3-fluoro-4-nitrobenzene aligns with the demand for greener synthetic routes. Queries like "eco-friendly bromination methods" or "catalytic fluorination techniques" reflect industry trends toward minimizing environmental impact. The compound's stability under controlled conditions also makes it a candidate for "high-throughput screening" in drug discovery, addressing the need for efficient small-molecule libraries.
From a technical perspective, the CAS No. 1805027-08-0 identifier ensures precise tracking in regulatory and safety documentation, a critical aspect for laboratories adhering to Good Manufacturing Practices (GMP). Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to verify the purity and structural integrity of this compound, as emphasized in searches for "characterization of halogenated aromatics."
Emerging applications of 1-Bromo-2-ethyl-3-fluoro-4-nitrobenzene include its role in material science, particularly in designing organic electronic materials. The compound's ability to modulate electron density makes it a candidate for organic semiconductors and photovoltaic devices, topics gaining traction in renewable energy research. This aligns with frequent searches for "nitrobenzene derivatives in optoelectronics" or "fluorinated aromatic compounds for OLEDs."
In summary, 1-Bromo-2-ethyl-3-fluoro-4-nitrobenzene (CAS No. 1805027-08-0) represents a multifaceted building block in synthetic chemistry, bridging gaps between pharmaceuticals, agrochemicals, and advanced materials. Its structural modularity and compatibility with modern synthetic methodologies underscore its enduring relevance in both academic and industrial research landscapes.
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